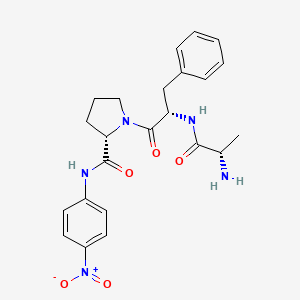

H-Ala-Phe-Pro-pNA

Übersicht

Beschreibung

H-Ala-Phe-Pro-pNA is a synthetic substrate that is commonly used in scientific research to study the activity of various enzymes. The substrate is composed of four amino acids, namely alanine (Ala), phenylalanine (Phe), proline (Pro), and p-nitroanilide (pNA). This compound is used as a tool to study the activity of enzymes that cleave peptide bonds, such as proteases and peptidases.

Wissenschaftliche Forschungsanwendungen

Forschung zu Parodontitis

H-Ala-Phe-Pro-pNA: wird als Substrat für Prolyl-Tripeptidyl-Aminopeptidasen verwendet, Enzyme, die von Parodontitis-Erregern wie Porphyromonas gingivalis und Prevotella nigrescens stammen . Diese Krankheitserreger spielen eine wichtige Rolle bei der Erforschung von Parodontitis. Das Verständnis ihrer enzymatischen Aktivität kann zu besseren diagnostischen und therapeutischen Strategien führen.

Hydrolyse von Nahrungsproteinen

In der Lebensmittelindustrie ist diese Verbindung für die Untersuchung der Hydrolyse von Proteinen wichtig. Sie dient als Substrat für Exopeptidasen wie PepX und PepN aus Lactobacillus helveticus, die für den Abbau von Nahrungsproteinen in Peptide und Aminosäuren entscheidend sind und so den Geschmack und die Verdaulichkeit verbessern .

Enzymkinetik und Inhibition

This compound: wird verwendet, um die Enzymkinetik zu untersuchen, insbesondere um die Substratinhibition von Aminopeptidase N (PepN) und die Produktinhibition von PepX und PepN zu verstehen. Diese Forschung ist entscheidend für die Entwicklung von Enzyminhibitoren, die als Medikamente oder in biotechnologischen Anwendungen eingesetzt werden können .

Reaktivierungsstudien mit Metallionen

Die Verbindung spielt auch eine wichtige Rolle bei der Untersuchung der Reaktivierung von Apo-Enzymen, wie zum Beispiel der Zn^2±-abhängigen PepN, die durch verschiedene Metallionen reaktiviert werden kann. Dies hat Auswirkungen auf das Verständnis der Enzymfunktion und die Entwicklung von Metalloenzym-Inhibitoren oder -Aktivatoren .

Synergie bei der Casein-Hydrolyse

Die Forschung hat gezeigt, dass This compound verwendet werden kann, um den synergistischen Effekt von PepX und PepN bei der Casein-Hydrolyse zu demonstrieren. Diese Synergie kann den Hydrolysegrad deutlich erhöhen, was für die Herstellung von Proteinhydrolysaten mit spezifischen Nährwert- oder funktionellen Eigenschaften von Vorteil ist .

Protease-Assays

Diese Verbindung dient als Substrat in Protease-Assays für verschiedene Enzyme, darunter Cathepsin G, Serinprotease Subtilisin Carlsberg (SC), neutrophile Elastase, Trypsin und Chymotrypsin. Diese Assays sind unerlässlich, um die Aktivität und Spezifität von Proteasen sowohl in klinischen als auch in Forschungsumgebungen zu charakterisieren .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound verwendet, um die Aktivität von Peptidyl-Prolyl-cis-trans-Isomerasen (PPIasen) zu untersuchen, die wichtig für die Proteinfaltung sind. Inhibitoren von PPIasen wie FK-506-bindenden Proteinen (FKBPs) und Cyclophilinen haben therapeutisches Potenzial bei verschiedenen Krankheiten .

Enzymstabilität und -funktion

Die Verbindung ist entscheidend für die Beurteilung der Temperaturstabilität von Enzymen wie PepX und PepN, was für ihre Anwendung in industriellen Prozessen, die hohe Temperaturen erfordern, von entscheidender Bedeutung ist. Sie hilft auch, die komplementären Substratspezifitäten dieser Enzyme zu verstehen .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGBDVGAFWEAH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

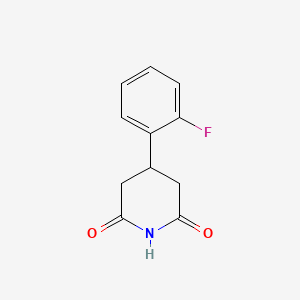

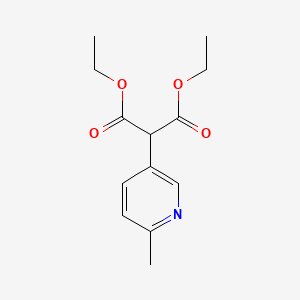

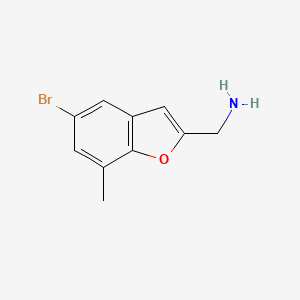

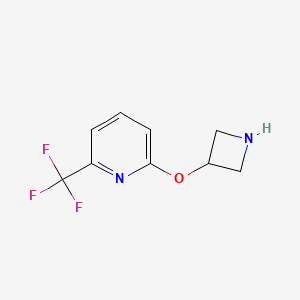

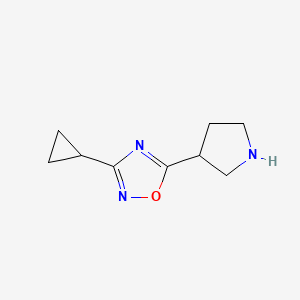

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

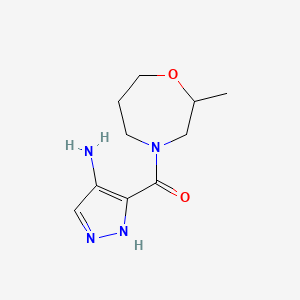

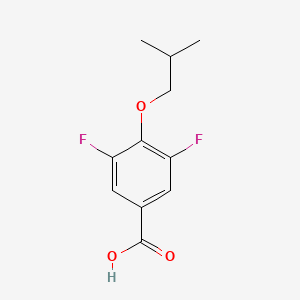

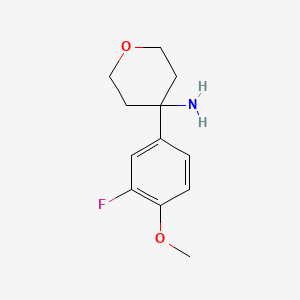

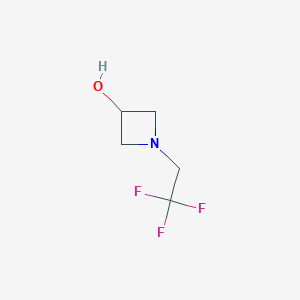

Feasible Synthetic Routes

Q & A

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)